![molecular formula C32H46N4O6S B2881792 10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid CAS No. 2172819-77-9](/img/structure/B2881792.png)
10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid
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Description
10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid is a useful research compound. Its molecular formula is C32H46N4O6S and its molecular weight is 614.8. The purity is usually 95%.
BenchChem offers high-quality 10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Reductions in Organic Synthesis
A study by Talma et al. (1985) explored the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions in organic synthesis. This process involved creating compounds that could selectively reduce activated carbonyl compounds to alcohols, an essential step in creating specific stereochemical configurations in complex organic molecules.
Antileukemic Activity
Research by Ladurée et al. (1989) and Ladurée et al. (1989) demonstrated the potential of certain thiazole-containing compounds in antileukemic activities. These studies involved the synthesis of various compounds and testing their effectiveness against leukemia cells, highlighting the therapeutic potential of such molecules in treating cancer.
Antifolate Thymidylate Synthase Inhibitors
The work of Marsham et al. (1991) on quinazoline-based antifolates investigated their role as thymidylate synthase inhibitors. This study is significant in the context of cancer treatment, as thymidylate synthase is a key enzyme for DNA synthesis and its inhibition can be a strategy to target rapidly dividing cancer cells.
Development of Quinolone Antibacterials
Schroeder et al. (1992) explored the synthesis of 3‐(1‐aminoethyl)pyrrolidines, which are intermediates in the preparation of quinolone antibacterials (Schroeder et al., 1992). This study is crucial in developing new antibacterial agents, particularly in the context of increasing antibiotic resistance.
Ligand-Receptor Interactions
Studies by Dionne et al. (1986) and Dionne et al. (1986) on ligand-receptor interactions via hydrogen-bond formation emphasized the importance of molecular structure in drug design. These studies highlight how small changes in molecular structure can significantly impact a compound's biological activity and effectiveness.
Antimicrobial Activity
Stanchev et al. (1999) researched the synthesis of amino acids and peptides containing thiazole and oxazole moieties, showing moderate antibacterial activity against various bacteria, fungi, and yeast (Stanchev et al., 1999). This study provides valuable insights into the development of new antimicrobial agents.
properties
IUPAC Name |
10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O6S/c1-21-28(43-20-34-21)23-15-13-22(14-16-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)11-9-7-5-6-8-10-12-27(39)40/h13-16,20,24-25,29,37H,5-12,17-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPXLIGWCAZCNY-BEYSDYMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-10-oxodecanoic acid |
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